molecular formula C21H29N5O2S B2658030 N4-cyclopropyl-N6,N6-dimethyl-N4-[1-(4-methylbenzenesulfonyl)piperidin-4-yl]pyrimidine-4,6-diamine CAS No. 2380080-85-1

N4-cyclopropyl-N6,N6-dimethyl-N4-[1-(4-methylbenzenesulfonyl)piperidin-4-yl]pyrimidine-4,6-diamine

Cat. No.: B2658030
CAS No.: 2380080-85-1
M. Wt: 415.56
InChI Key: KEHJLYNBMXRABE-UHFFFAOYSA-N
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Description

N4-cyclopropyl-N6,N6-dimethyl-N4-[1-(4-methylbenzenesulfonyl)piperidin-4-yl]pyrimidine-4,6-diamine is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidine core substituted with cyclopropyl, dimethyl, and piperidinyl groups, along with a methylbenzenesulfonyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-cyclopropyl-N6,N6-dimethyl-N4-[1-(4-methylbenzenesulfonyl)piperidin-4-yl]pyrimidine-4,6-diamine typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Pyrimidine Core: This can be achieved through the condensation of appropriate amidines with β-diketones under acidic or basic conditions.

    Introduction of Cyclopropyl and Dimethyl Groups: These groups can be introduced via alkylation reactions using cyclopropyl halides and dimethyl sulfate, respectively.

    Attachment of the Piperidinyl Group: This step involves the nucleophilic substitution of a halogenated pyrimidine intermediate with piperidine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N4-cyclopropyl-N6,N6-dimethyl-N4-[1-(4-methylbenzenesulfonyl)piperidin-4-yl]pyrimidine-4,6-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated intermediates and nucleophiles or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe for studying biological processes involving pyrimidine derivatives.

    Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of N4-cyclopropyl-N6,N6-dimethyl-N4-[1-(4-methylbenzenesulfonyl)piperidin-4-yl]pyrimidine-4,6-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N4-cyclopropyl-N6,N6-dimethyl-N4-(piperidin-4-yl)pyrimidine-4,6-diamine
  • N4-cyclopropyl-N6,N6-dimethyl-N4-{1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}pyrimidine-4,6-diamine

Uniqueness

N4-cyclopropyl-N6,N6-dimethyl-N4-[1-(4-methylbenzenesulfonyl)piperidin-4-yl]pyrimidine-4,6-diamine is unique due to the presence of the methylbenzenesulfonyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable molecule for various applications.

Properties

IUPAC Name

4-N-cyclopropyl-6-N,6-N-dimethyl-4-N-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]pyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N5O2S/c1-16-4-8-19(9-5-16)29(27,28)25-12-10-18(11-13-25)26(17-6-7-17)21-14-20(24(2)3)22-15-23-21/h4-5,8-9,14-15,17-18H,6-7,10-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEHJLYNBMXRABE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)N(C3CC3)C4=NC=NC(=C4)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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